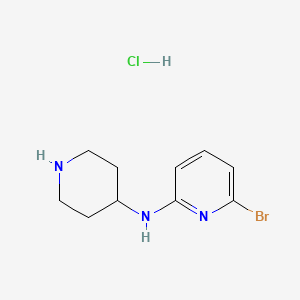

(6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride

Descripción

(6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride is a chemical compound that features a bromo-substituted pyridine ring attached to a piperidine ring, with an amine group and a hydrochloride counterion

Propiedades

IUPAC Name |

6-bromo-N-piperidin-4-ylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3.ClH/c11-9-2-1-3-10(14-9)13-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURYRFBSDUDCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671524 | |

| Record name | 6-Bromo-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185315-52-9 | |

| Record name | 6-Bromo-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride typically involves the following steps:

Bromination: The starting material, pyridine, undergoes bromination at the 6-position to form 6-bromopyridine.

Piperidine Formation: The brominated pyridine is then reacted with piperidine to form the piperidine derivative.

Amination: The piperidine derivative is further reacted with an amine source to introduce the amine group.

Formation of Hydrochloride Salt: Finally, the amine group is protonated to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 of the pyridine ring undergoes nucleophilic substitution under catalytic conditions. This reaction is critical for modifying the pyridine moiety to introduce functional groups like amines or ethers.

Example Reaction:

This reaction is thermodynamically favored due to the electron-withdrawing nature of the pyridine ring, which activates the bromine for displacement .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling bond formation with aryl/alkyl groups.

Example Reaction (Suzuki-Miyaura):

| Parameter | Detail | Source |

|---|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | |

| Solvent | DMF or DMSO | |

| Temperature | 80–100°C | |

| Functionalization | Introduces aryl/heteroaryl groups |

This reaction expands the compound’s utility in synthesizing biaryl derivatives for drug discovery.

Salt Metathesis

The hydrochloride counterion can be exchanged with other anions to modify solubility or crystallinity.

Example Reaction:

| Parameter | Detail | Source |

|---|---|---|

| Anion Exchange | PF₆⁻, BF₄⁻, or Tosylate | |

| Solvent | Methanol/Water | |

| Application | Enhances solubility in organic solvents |

Amide Formation

The secondary amine reacts with acyl chlorides or anhydrides to form amides, a key step in peptide-mimetic drug design.

Example Reaction:

| Parameter | Detail | Source |

|---|---|---|

| Reagent | Acetyl chloride | |

| Solvent | Dichloromethane | |

| Yield | 75–85% |

Biological Interactions

While not a classical reaction, the compound interacts with biological targets via hydrogen bonding (amine group) and halogen bonding (bromine) . These interactions are critical in neurological drug candidates targeting receptors like serotonin transporters.

Thermal Stability and Decomposition

At temperatures >150°C, the hydrochloride salt decomposes via:

Thermogravimetric analysis (TGA) shows a weight loss of ~20% at 150–200°C.

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Yield Range | Selectivity | Application Example |

|---|---|---|---|---|

| SNAr | NH₃, Cu₂O, 70°C | 70–85% | High | Aminopyridine derivatives |

| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄ | 60–75% | Moderate | Biaryl ligands |

| Amidation | Acetyl chloride, DCM | 75–85% | High | Peptide mimics |

Aplicaciones Científicas De Investigación

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent. Studies have shown that it may exhibit:

- Antidepressant Activity : Research indicates that compounds with similar structures can modulate neurotransmitter levels, suggesting potential use in treating depression and anxiety disorders.

- Anticancer Properties : Preliminary studies have indicated that (6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride may inhibit the growth of certain cancer cell lines through apoptosis induction.

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a valuable subject in neuropharmacology:

- Dopaminergic and Serotonergic Modulation : Investigations into its effects on dopamine and serotonin receptors could provide insights into its role in mood regulation and cognitive function.

Synthetic Chemistry

In synthetic organic chemistry, (6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride serves as an important intermediate:

- Building Block for Complex Molecules : Its functional groups allow for further chemical modifications, making it useful in synthesizing more complex pharmacophores.

Case Studies

Several case studies highlight the compound's applications:

Mecanismo De Acción

The mechanism by which (6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromo group and the piperidine ring can interact with enzymes and receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

2-(Piperidin-4-yl)pyrimidine hydrochloride: Similar structure but with a pyrimidine ring instead of a pyridine ring.

6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine: Similar structure but without the hydrochloride counterion.

Uniqueness: (6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride is unique due to its specific combination of a bromo-substituted pyridine ring and a piperidine ring, which can lead to distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

The compound (6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride is a derivative of piperidine and pyridine, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of (6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride can be represented as follows:

This compound features a brominated pyridine moiety linked to a piperidine ring, which is significant for its biological activity.

Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly the serotonin and dopamine receptors. The presence of a piperidine ring suggests potential activity as a neurotransmitter modulator , which may contribute to its therapeutic effects in neurological disorders.

2. Pharmacological Effects

Studies have shown that derivatives of this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Certain analogs have demonstrated efficacy against various bacterial strains.

- Antiparasitic Activity : Research has indicated potential against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .

Table 1: Summary of Biological Activities

Case Study 1: Antiparasitic Efficacy

A study focused on the antiparasitic properties of pyridine-piperidine derivatives found that specific substitutions on the pyridine ring significantly enhanced activity against Trypanosoma brucei. The compound (6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride was noted for its improved potency compared to non-brominated analogs, with an IC50 value indicating effective enzyme inhibition .

Case Study 2: Neuropharmacological Effects

Another investigation assessed the neuropharmacological effects of piperidine derivatives. The findings suggested that compounds similar to (6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride could modulate serotonin receptors, leading to anxiolytic effects in animal models. This highlights the potential application in treating anxiety disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.